REACTION_CXSMILES
|
[CH:1]([Li])=[CH2:2].[C:4]1([CH:14]=[O:15])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1.CO.CCOCC>C1COCC1>[C:4]1([CH:14]([OH:15])[CH:1]=[CH2:2])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed through Florisil (250 g)
|
Type
|
WASH
|
Details
|
eluted first with hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(C=C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |